molecular formula C13H21IN2O B2443145 1-cyclopentyl-4-iodo-3-(isobutoxymethyl)-1H-pyrazole CAS No. 1855951-47-1

1-cyclopentyl-4-iodo-3-(isobutoxymethyl)-1H-pyrazole

Cat. No. B2443145
CAS RN: 1855951-47-1
M. Wt: 348.228
InChI Key: MVHHSLMQSKZKPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyclopentyl-4-iodo-3-(isobutoxymethyl)-1H-pyrazole is a chemical compound that has gained attention in scientific research due to its potential for use in various applications. This compound is a pyrazole derivative that has been synthesized using various methods. The purpose of

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

1-Cyclopentyl-4-iodo-3-(isobutoxymethyl)-1H-pyrazole is part of the pyrazole derivatives, which have been investigated for their role as chemical inhibitors in studies focusing on the metabolism of drugs by hepatic Cytochrome P450 (CYP) enzymes. These inhibitors are critical for understanding drug-drug interactions in co-administered medications due to their selectivity and potency in inhibiting specific CYP isoforms, essential for drug metabolism prediction and safety assessments (Khojasteh et al., 2011).

Synthetic and Bioevaluation of Novel Pyrazole

Pyrazoles, including this compound, are central to pharmaceutical and agrochemical activities due to their structural significance and bioactivity. They are synthesized under various conditions, showing potential in herbicidal, antimicrobial, antifungal, antiviral, and antioxidant properties. This highlights the compound's versatility in creating biologically active molecules (Sheetal et al., 2018).

Pyrazole Derivatives as Antimicrobial and Anticancer Agents

Research has demonstrated that pyrazole scaffolds, such as this compound, can serve as successful antimicrobial, anticancer, and antimalarial therapeutics. These compounds have shown effectiveness against a range of targets like DNA gyrase, topoisomerase IV, Hsp90, and various kinase enzymes, underscoring the chemical's utility in developing potent therapeutic medicines (Karati et al., 2022).

Multicomponent Synthesis for Bioactive Pyrazole Derivatives

The multicomponent reactions (MCRs) synthesis method for pyrazole derivatives, including this compound, has seen a rise in popularity due to its efficiency in creating biologically active molecules. These derivatives have been studied for their antibacterial, anticancer, antifungal, antioxidant, and anti-inflammatory properties, providing a foundation for future drug development (Becerra et al., 2022).

Pyrazolines for Neurodegenerative Disorders

Pyrazoline compounds, including derivatives like this compound, have been explored for their neuroprotective properties against neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Their ability to inhibit enzymes like acetylcholine esterase (AChE) and monoamine oxidase (MAO) positions them as potential treatments for these conditions (Ahsan et al., 2022).

properties

IUPAC Name

1-cyclopentyl-4-iodo-3-(2-methylpropoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21IN2O/c1-10(2)8-17-9-13-12(14)7-16(15-13)11-5-3-4-6-11/h7,10-11H,3-6,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVHHSLMQSKZKPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCC1=NN(C=C1I)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.